3-amino-4-benzylsulfanylbenzonitrile
Description
3-Amino-4-benzylsulfanylbenzonitrile is a benzonitrile derivative featuring an amino (-NH₂) group at the 3-position and a benzylsulfanyl (-S-CH₂-C₆H₅) substituent at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its functional groups.
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
3-amino-4-benzylsulfanylbenzonitrile |
InChI |
InChI=1S/C14H12N2S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2 |
InChI Key |
BRFXNMKMMDIWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-benzylsulfanylbenzonitrile typically involves the nucleophilic substitution of a suitable benzonitrile derivative. One common method is the reaction of 3-amino-4-chlorobenzonitrile with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-benzylsulfanylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Electrophiles such as acyl chlorides, sulfonyl chlorides, and halogens
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Primary amines
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
3-amino-4-benzylsulfanylbenzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: Used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-amino-4-benzylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The amino group can form hydrogen bonds, contributing to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key differences between 3-amino-4-benzylsulfanylbenzonitrile and structurally related compounds:
Key Observations:
- Electronic Effects: The benzylsulfanyl group in the target compound is electron-rich, which may enhance resonance stabilization of the aromatic ring compared to halogenated analogs like 4-amino-3-iodobenzonitrile.
- Lipophilicity : Benzylsulfanyl substituents typically increase logP values, suggesting superior membrane permeability relative to methylsulfanyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
